Menthyl isovalerate

Description

The exact mass of the compound Validol is 240.208930132 g/mol and the complexity rating of the compound is 245. The solubility of this chemical has been described as 0.3057 mg/l @ 25 °c (est)insoluble in water1 ml in 10 ml 80% alcohol (in ethanol)practically insoluble to insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

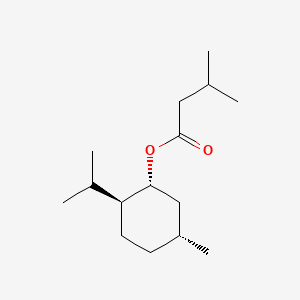

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSSWZYPCCBRN-HZSPNIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883268, DTXSID90893827 | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 to 262.00 °C. @ 750.00 mm Hg | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.910, 0.903-0.911 | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28221-20-7, 89-47-4, 16409-46-4 | |

| Record name | Validol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ISOVALERATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ISOVALERATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Menthyl Isovalerate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, a menthyl ester of isovaleric acid, is the primary component of the anxiolytic and sedative preparation known as Validol.[1] This document provides an in-depth technical guide on the current state of research into the mechanism of action of this compound. While much of the detailed molecular research has focused on its constituent part, menthol (B31143), this guide will synthesize the available information for both this compound and its components to provide a comprehensive understanding for research and drug development professionals. The primary proposed mechanisms of action involve the modulation of Transient Receptor Potential Melastatin 8 (TRPM8) channels and Gamma-Aminobutyric Acid type A (GABAA) receptors.

Core Mechanisms of Action

The pharmacological effects of this compound are believed to be primarily driven by the actions of its menthol moiety, with potential contributions from the isovalerate component. The two key molecular targets identified are TRPM8 channels and GABAA receptors.

TRPM8 Channel Activation

Menthol is a well-established agonist of the TRPM8 channel, a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[2][3] Activation of TRPM8 by menthol leads to a cooling sensation and contributes to its analgesic properties. While direct studies on this compound's TRPM8 activity are limited, the significant menthol component in Validol preparations suggests that TRPM8 activation is a key part of its mechanism.

Signaling Pathway for TRPM8 Activation by Menthol

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protective effect of menthol against thioacetamide-induced hepatic encephalopathy by suppressing oxidative stress and inflammation, augmenting expression of BDNF and α7-nACh receptor, and improving spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Menthyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid.[1] It is a transparent, oily, colorless liquid with a characteristic menthol (B31143) odor.[1][2] This compound has garnered significant interest in the pharmaceutical and fragrance industries. In several countries, including Poland, Bulgaria, Romania, and former Soviet Union states, a solution of this compound containing approximately 25% menthol is utilized as an anxiolytic medication.[2][3] Its application also extends to the food industry as a flavoring and fragrance additive.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields, influencing its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its stability and compatibility in formulations. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₂ | [4] |

| Molecular Weight | 240.38 g/mol | [4] |

| Appearance | Transparent, oily, colorless liquid | [1][2] |

| Odor | Menthol-like | [1][2] |

| Boiling Point | 260-262 °C at 750 mmHg | [4] |

| Melting Point | ~1.3 °C (estimate) | [5] |

| Density | 0.909 g/mL at 25 °C | [6] |

| Refractive Index | 1.445-1.450 at 20 °C | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | [1][2] |

| Ethanol | Very slightly soluble | [1][2] |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and quality control of this compound. The following sections detail generalized experimental protocols for measuring key parameters.

Determination of Melting Point (for Oily Liquids)

Since this compound is an oily liquid at room temperature, its melting point, or more accurately its freezing point, can be determined using a method suitable for fats and oils.

Principle: The sample is solidified in a capillary tube and then slowly heated in a controlled temperature bath. The temperature at which the solidified sample begins to rise in the capillary tube due to melting is recorded as the melting point.[3]

Apparatus:

-

Melting point capillary tubes

-

Thermometer

-

Beaker

-

Heating apparatus (e.g., water bath with a stirrer or a dedicated melting point apparatus)

-

Ice bath

Procedure:

-

A small amount of liquid this compound is drawn into a melting point capillary tube to a height of about 10 mm.

-

The capillary tube is chilled in an ice bath to solidify the sample.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and attached capillary are placed in a beaker containing chilled water, with the water level above the sample.

-

The water is heated slowly and steadily, with continuous stirring to ensure uniform temperature distribution.

-

The temperature is recorded at the first sign of the solidified sample moving up the capillary tube. This is taken as the melting point.

Determination of Boiling Point

Principle: The boiling point is determined by heating the liquid to its boiling temperature and measuring the temperature of the vapor in equilibrium with the liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point.

Determination of Solubility

Principle: A known amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.

Apparatus:

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to let any undissolved material settle. Centrifugation can be used to facilitate this separation.

-

A sample of the supernatant is carefully withdrawn.

-

The concentration of this compound in the supernatant is determined using a suitable analytical method, such as Gas Chromatography, against a calibration curve of known concentrations.

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of this compound of interest to drug development professionals is its anxiolytic (anti-anxiety) activity. This effect is primarily attributed to its interaction with the central nervous system.

Anxiolytic Effect and GABAergic Modulation

This compound is believed to exert its anxiolytic effects by modulating the activity of the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the brain.[7] Specifically, it has been suggested that this compound potentiates the action of GABA at GABAA receptors, particularly those containing the β3 subunit.[7]

The GABAA receptor is a ligand-gated ion channel. When GABA binds to this receptor, it opens a channel that allows chloride ions (Cl⁻) to flow into the neuron.[8] This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This inhibitory effect on neuronal activity is the basis for the calming and anxiolytic effects of substances that enhance GABAergic transmission. By potentiating the effect of GABA, this compound enhances this inhibitory signaling, leading to a reduction in neuronal excitability and a consequent decrease in anxiety.

Caption: Anxiolytic mechanism of this compound via GABA_A receptor modulation.

Experimental Workflow: Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of menthol and isovaleric acid.

Caption: A typical workflow for the synthesis of this compound.

Conclusion

This compound is a compound with significant applications in the pharmaceutical and flavor industries. Its well-defined physicochemical properties, coupled with its anxiolytic effects mediated through the GABAergic system, make it a subject of continued interest for researchers and drug development professionals. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community engaged in the study and application of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:16409-46-4 | Chemsrc [chemsrc.com]

- 6. This compound, 16409-46-4 [thegoodscentscompany.com]

- 7. Buy this compound | 16409-46-4 [smolecule.com]

- 8. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

Menthyl Isovalerate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of menthyl isovalerate in various solvents, catering to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

This compound, the menthyl ester of isovaleric acid, is a colorless, oily liquid with a characteristic menthol-like odor.[1][2] It finds applications as a flavoring agent and fragrance in food and cosmetic products.[3][4] Understanding its solubility is crucial for formulation development, particularly in the pharmaceutical industry where it is used in some over-the-counter preparations.[2][4]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for its application and formulation. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 25 | 0.3057 mg/L | Estimated | |

| Water | Not Specified | 0.003 g/L (3 mg/L) | Predicted | [5] |

| Water | Not Specified | Practically Insoluble / Insoluble | Qualitative | [1][2][4][6][7] |

| Ethanol (80%) | Not Specified | 1 mL in 10 mL | Quantitative | [4][6] |

| Ethanol | Not Specified | Soluble / Freely Soluble / Slightly Soluble | Qualitative | [2][4][7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL | Quantitative | [8][9] |

| Chloroform | Not Specified | Soluble / Freely Soluble | Qualitative | [3][10] |

| Ether | Not Specified | Soluble / Freely Soluble | Qualitative | [7][10] |

| Ethyl Acetate | Not Specified | Soluble | Qualitative | [3] |

| Oils | Not Specified | Freely Soluble | Qualitative | [10] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13] The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound (pure substance)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass flasks or vials with stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.[11][12]

-

Equilibration: Seal the flasks and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[14][15] Shorter incubation times (e.g., 2 or 4 hours) can be used for kinetic solubility measurements.[14]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved this compound settle. Subsequently, separate the solid and liquid phases by either centrifugation or filtration through a fine filter (e.g., 0.45 µm).[11][14] This step must be performed carefully to avoid any transfer of solid particles into the saturated solution sample.

-

Sample Preparation for Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.[16][17] A calibration curve prepared from standard solutions of known concentrations is used to quantify the amount of dissolved this compound.[16]

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Figure 1. General workflow for solubility determination using the shake-flask method.

References

- 1. Methyl isovalerate | C6H12O2 | CID 11160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 28221-20-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Buy this compound | 16409-46-4 [smolecule.com]

- 5. Showing Compound this compound (FDB016218) - FooDB [foodb.ca]

- 6. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [handomchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. druglead.com [druglead.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. improvedpharma.com [improvedpharma.com]

Spectroscopic Analysis of Menthyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Menthyl Isovalerate, a widely used flavoring and fragrance agent. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the quality control, structural elucidation, and characterization of this compound in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The NMR data is predicted based on the known chemical shifts of the menthol (B31143) and isovalerate moieties, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.70 | ddd | 1H | H-3 (menthyl) |

| ~2.20 | d | 2H | -CH₂- (isovalerate) |

| ~2.10 | m | 1H | -CH- (isovalerate) |

| ~1.90 - 1.60 | m | 4H | Menthyl ring protons |

| ~1.50 - 1.30 | m | 2H | Menthyl ring protons |

| ~1.00 - 0.85 | m | 3H | Menthyl ring protons |

| ~0.95 | d | 6H | -CH(CH₃)₂ (isovalerate) |

| ~0.90 | d | 3H | -CH₃ (menthyl) |

| ~0.75 | d | 6H | -CH(CH₃)₂ (menthyl) |

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | C=O (ester) |

| ~74.5 | C-3 (menthyl) |

| ~50.0 | C-4 (menthyl) |

| ~47.0 | C-2 (menthyl) |

| ~43.5 | -CH₂- (isovalerate) |

| ~34.0 | C-6 (menthyl) |

| ~31.5 | C-8 (menthyl) |

| ~26.5 | C-1 (menthyl) |

| ~25.5 | -CH- (isovalerate) |

| ~23.5 | C-5 (menthyl) |

| ~22.5 | -CH(CH₃)₂ (isovalerate) |

| ~22.0 | C-7 (menthyl) |

| ~21.0 | C-9 (menthyl) |

| ~16.5 | C-10 (menthyl) |

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2850 | Strong | C-H stretch | Aliphatic |

| ~1735 | Strong | C=O stretch | Ester |

| ~1465 | Medium | C-H bend | CH₂, CH₃ |

| ~1370 | Medium | C-H bend | CH₃ |

| ~1240 | Strong | C-O stretch | Ester |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 240 | Low | [M]⁺ (Molecular Ion) |

| 139 | High | [M - C₅H₉O₂]⁺ (Loss of isovalerate group) |

| 138 | High | [M - C₅H₁₀O₂]⁺ (Loss of isovaleric acid) |

| 102 | Medium | [C₅H₉O₂]⁺ (Isovalerate acylium ion) |

| 83 | Medium | [C₆H₁₁]⁺ (Fragment from menthyl ring) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation from isovalerate) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation from isovalerate) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons, although this is not critical for routine identification.

-

A larger number of scans (e.g., 128-1024) will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane) into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separation and analysis.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.

-

GC Conditions (for GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Workflow and Data Correlation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the spectral data and the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to the molecular structure.

An In-depth Technical Guide to Validol: Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validol, a pharmaceutical preparation with a long history of use, particularly in Eastern Europe and the former Soviet Union, is recognized for its mild sedative and anxiolytic properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying Validol. It delves into its chemical composition, synthesis, mechanism of action, and available clinical data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Discovery and History

The history of Validol is intrinsically linked to the development of pharmaceutical science in the Russian Empire and the subsequent Soviet Union. While the exact date and individual credited with the initial synthesis of its active component, menthyl isovalerate, are not definitively documented in readily available English-language sources, its widespread use in the USSR suggests its origins within the Soviet healthcare system. The drug became a staple in Soviet medicine cabinets, valued for its perceived calming effects and rapid onset of action.

Validol's enduring presence in the pharmacopeia of many post-Soviet states is a testament to its historical significance and continued use in clinical practice for conditions such as anxiety and neurosis. The original branding and early marketing efforts were likely confined to the internal market of the Soviet Union and its satellite states. Further research into Russian-language historical medical journals and pharmacopoeias is required to fully elucidate the specific individuals and institutions behind its initial development and promotion.

Chemical Composition and Synthesis

Validol is a solution of menthol (B31143) in its ester, this compound. The concentration of menthol is typically around 25-30%.

Table 1: Chemical Components of Validol

| Component | Chemical Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₁₅H₂₈O₂ | 240.38 | Active pharmaceutical ingredient |

| Menthol | C₁₀H₂₀O | 156.27 | Active pharmaceutical ingredient and solvent |

The synthesis of this compound is achieved through the esterification of isovaleric acid with menthol. Several methods have been described for this process.

Experimental Protocols: Synthesis of this compound

Method 1: Conventional Acid-Catalyzed Esterification

This traditional method involves the direct reaction of isovaleric acid and menthol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reactants:

-

L-Menthol

-

Isovaleric acid

-

Concentrated sulfuric acid (catalyst)

-

-

Procedure:

-

A mixture of L-menthol and isovaleric acid is heated to 100-110°C.

-

A catalytic amount of concentrated sulfuric acid is added to the mixture.

-

The reaction is refluxed for several hours.

-

The resulting mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid.

-

The this compound is then purified by distillation.

-

Method 2: Microwave-Assisted Esterification

To improve reaction times and yields, microwave irradiation can be employed.

-

Reactants:

-

L-Menthol

-

Isovaleric acid

-

p-Toluenesulfonic acid or Sulfuric acid (catalyst)

-

-

Procedure:

-

L-Menthol, isovaleric acid, and the acid catalyst are mixed.

-

The mixture is subjected to microwave irradiation at a specific power (e.g., 560 W) for a short duration (e.g., 2-12 minutes).

-

The product is then purified using standard techniques.

-

Method 3: Synthesis using a Mixture of Acidic Sodium Sulfate (B86663) and Hydrogen Chloride

A patented method describes the use of a catalytic mixture generated in situ.

-

Reactants:

-

Menthol

-

Isovaleric acid

-

Concentrated sulfuric acid

-

Sodium chloride

-

-

Procedure:

-

Concentrated sulfuric acid and sodium chloride are reacted within the esterification vessel to produce a mixture of acidic sodium sulfate and hydrogen chloride, which serves as the catalyst.

-

Menthol and isovaleric acid are added.

-

The reaction is carried out at a controlled temperature (e.g., 80 ± 2 °C) for an extended period (e.g., 20-21 hours).

-

Work-up involves washing with a caustic soda solution and hot water, followed by vacuum distillation.

-

Caption: Workflow for the synthesis of this compound.

Mechanism of Action

The pharmacological effects of Validol are primarily attributed to the actions of its menthol component on the nervous system. The sublingual administration of Validol allows for rapid absorption of menthol through the oral mucosa.

Menthol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel , also referred to as the "cold and menthol receptor." These ion channels are expressed in sensory neurons.

Signaling Pathway of Menthol via TRPM8 Activation

-

Binding: Menthol binds to the TRPM8 receptor on the cell membrane of sensory neurons.

-

Channel Opening: This binding induces a conformational change in the TRPM8 channel, causing it to open.

-

Cation Influx: The opening of the channel allows for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron.

-

Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the sensory nerve fiber to the central nervous system.

-

Sensation and Downstream Effects: This signaling cascade is interpreted by the brain as a cooling sensation. It is hypothesized that this sensory input can modulate the perception of other stimuli, such as anxiety and mild pain, leading to a calming effect. The stimulation of sensory nerve receptors in the oral mucosa is also thought to trigger the release of endogenous substances like endorphins and enkephalins, which can contribute to the anxiolytic and analgesic effects.

Caption: Signaling pathway of menthol via TRPM8 activation.

Preclinical and Clinical Data

While Validol has a long history of clinical use, comprehensive, modern preclinical and clinical trial data are not extensively available in English-language scientific literature. Much of the evidence for its efficacy is based on its long-standing use and observational data.

Preclinical Data

Preclinical studies on this compound and menthol provide some insight into their pharmacological effects. Studies on animal models have suggested anxiolytic-like effects of essential oils containing menthol. However, specific preclinical studies focusing on the anxiolytic efficacy, toxicology, and pharmacokinetics of the Validol formulation are not well-documented in accessible international literature.

Clinical Data

Validol is indicated for the alleviation of nervous tension and anxiety. It is typically administered sublingually for rapid effect. The onset of action is reported to be within 5 minutes.

Table 2: Summary of Available Clinical Information on Validol

| Parameter | Description |

| Indications | Neuroses, anxiety, hysteria, motion sickness, and mild angina-like chest pain of a functional nature. |

| Dosage and Administration | Sublingual administration of one tablet (typically 60mg) two to three times daily as needed. |

| Pharmacokinetics | Rapidly absorbed from the oral mucosa. The sublingual route allows for a faster onset of action and potentially higher bioavailability compared to oral ingestion by avoiding first-pass metabolism. |

| Efficacy | Primarily based on historical use and observational data. One study compared the antianginal effects of commercially and non-commercially produced Validol in patients with neurocirculatory dystonia and stable exertional angina, suggesting a transient antianginal effect. However, detailed quantitative efficacy data from large-scale, randomized, placebo-controlled trials are lacking in the available literature. |

| Safety and Tolerability | Generally considered to have a good safety profile with minimal side effects. Possible side effects with long-term use may include local allergic reactions, headache, and bradycardia. |

A significant challenge in providing a comprehensive overview of Validol's clinical profile is the scarcity of modern, rigorously designed clinical trials published in international, peer-reviewed journals. To fully assess its efficacy and safety according to current standards, further well-designed clinical studies are warranted.

Experimental Protocols: Representative Clinical Trial Design for an Anxiolytic Agent

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adult patients diagnosed with a specific anxiety disorder (e.g., Generalized Anxiety Disorder) according to standardized diagnostic criteria (e.g., DSM-5).

-

Intervention:

-

Treatment Group: Sublingual Validol (specified dose).

-

Control Group: Placebo sublingual tablet.

-

-

Primary Outcome Measure: Change from baseline in a validated anxiety scale score (e.g., Hamilton Anxiety Rating Scale - HAM-A) at the end of the treatment period.

-

Secondary Outcome Measures:

-

Change in other anxiety and depression scales (e.g., Hospital Anxiety and Depression Scale - HADS).

-

Patient-reported outcomes on quality of life.

-

Safety and tolerability assessments (adverse event reporting, vital signs, ECGs).

-

-

Statistical Analysis: Appropriate statistical methods to compare the change in primary and secondary outcomes between the treatment and placebo groups.

Caption: General workflow for a clinical trial of an anxiolytic drug.

Conclusion

Validol is a pharmaceutical preparation with a rich history, particularly within the medical practices of the former Soviet Union and Eastern Europe. Its primary active component, this compound, is synthesized through the esterification of menthol and isovaleric acid. The pharmacological effects of Validol are largely attributed to the action of menthol on TRPM8 receptors in sensory neurons, leading to a cooling sensation and a subsequent mild anxiolytic and sedative effect.

While there is a long history of clinical use, there is a notable lack of comprehensive, modern preclinical and clinical data that meet current international standards. To fully elucidate the therapeutic potential and safety profile of Validol for its indicated uses, further rigorous scientific investigation, including well-designed, placebo-controlled clinical trials, is necessary. This technical guide provides a foundational understanding of Validol for researchers and drug development professionals who may be interested in exploring this compound further.

An In-Depth Technical Guide to In Vitro Studies of Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl isovalerate, the menthyl ester of isovaleric acid, is the primary active component of the anxiolytic and sedative preparation Validol.[1][2] Its mechanism of action, primarily investigated through in vitro studies, points towards the modulation of key ion channels in the nervous system. This technical guide synthesizes the available in vitro data on this compound and its active moiety, menthol (B31143), to provide a comprehensive resource for research and development professionals. The primary molecular targets identified are the Transient Receptor Potential Melastatin 8 (TRPM8) channel and the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. This document details the experimental evidence for these interactions, including quantitative data where available, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Molecular Mechanisms of Action

In vitro research has elucidated that this compound's effects are largely attributable to its menthol component, which acts as a positive allosteric modulator of GABA-A receptors and an activator of TRPM8 channels.

Modulation of GABA-A Receptors

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Their potentiation leads to a calming effect, which is consistent with the anxiolytic properties of this compound.[3] In vitro studies have demonstrated that menthol, the active component of this compound, enhances the function of GABA-A receptors.[4][5]

Studies suggest that this compound potentiates GABAergic signaling by interacting with β3 subunit-containing GABA-A receptors.[3] This interaction enhances chloride ion influx, leading to hyperpolarization of neurons and a reduction in anxiety-related neural activity.[3] Notably, this modulation is stereoselective, with different menthol isomers exhibiting varying degrees of activity.[6][7] For instance, (+)-menthol has been shown to be more potent in stimulating the binding of allosteric GABA-A receptor ligands compared to other stereoisomers.[6][7]

The positive modulation by (+)-menthol at 100 μM can increase GABA EC20 responses by 496+/-113% and reduce the EC50 value for GABA from 82.8+/-9.9 to 25.0+/-1.8 μM in recombinant human GABA-A receptors expressed in Xenopus oocytes.[8]

Activation of TRPM8 Channels

TRPM8 channels are ion channels best known for their role in sensing cold temperatures.[9] Menthol is a well-established activator of TRPM8.[9][10] The activation of TRPM8 channels by menthol leads to an influx of calcium ions, which can modulate neuronal activity.[9][11]

The interaction of menthol with the TRPM8 channel is also stereoselective, with different isomers showing differential activation.[12] The binding of menthol to the TRPM8 channel is thought to involve specific amino acid residues, with the hydroxyl group of menthol interacting with R842 and the isopropyl group interacting with I846 and L843.[10] In melanoma cells, menthol elevates cytosolic Ca2+ concentration in a concentration-dependent manner with an EC50 value of 286 μM.[9]

Quantitative Data from In Vitro Studies

While specific quantitative data for this compound itself is limited in the public domain, studies on its active component, menthol, provide valuable insights into its potency and efficacy at its molecular targets.

| Compound | Target | Assay Type | Cell/System | Parameter | Value | Reference |

| (+)-Menthol | Human GABA-A Receptor (α1β2γ2s) | Electrophysiology | Xenopus oocytes | EC50 Reduction (GABA) | From 82.8 µM to 25.0 µM (at 100 µM (+)-menthol) | [8] |

| (+)-Menthol | Human Glycine (B1666218) Receptor (α1) | Electrophysiology | Xenopus oocytes | EC50 Reduction (Glycine) | From 98.7 µM to 75.7 µM (at 100 µM (+)-menthol) | [8] |

| Menthol | Human TRPM8 | Calcium Imaging | Melanoma G-361 cells | EC50 | 286 µM | [9] |

| (-)-Menthyl 1 | human TRPM8 | Calcium Imaging | HEK293 cells | IC50 (vs. menthol) | 805 ± 200 nM | [13] |

| (-)-Menthyl 1 | rat TRPM8 | Calcium Imaging | HEK293 cells | IC50 (vs. menthol) | 117 ± 18 nM | [13] |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound and its components.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to measure the potentiation of GABA-A receptor currents by a test compound.[4][14][15]

Objective: To determine if this compound or its components modulate GABA-A receptor activity.

Materials:

-

Cell line expressing human GABA-A receptors (e.g., HEK293 cells transfected with α1, β2, and γ2s subunits).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.

-

GABA stock solution.

-

This compound or menthol stock solution in DMSO.

Procedure:

-

Culture cells to 50-80% confluency on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the GABA concentration with various concentrations of the test compound.

-

Wash out the test compound and re-apply GABA alone to ensure recovery.

-

Analyze the potentiation of the GABA-evoked current by the test compound.

Calcium Imaging for TRPM8 Channel Activation

This protocol measures changes in intracellular calcium concentration as an indicator of TRPM8 channel activation.[11][16][17][18]

Objective: To determine if this compound or its components activate TRPM8 channels.

Materials:

-

Cell line expressing TRPM8 channels (e.g., HEK293 or CHO cells).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

Fluorescence microscope with a camera and image acquisition software.

-

This compound or menthol stock solution in DMSO.

Procedure:

-

Plate cells on glass-bottom dishes and grow to 70-90% confluency.

-

Load cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire baseline fluorescence images.

-

Apply the test compound at various concentrations to the cells.

-

Continuously record fluorescence images to monitor changes in intracellular calcium.

-

As a positive control, apply a known TRPM8 agonist like icilin.

-

Analyze the change in fluorescence intensity over time to determine the response to the test compound.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures described in this guide.

Caption: this compound's modulation of the GABA-A receptor.

Caption: Activation of the TRPM8 channel by this compound.

Caption: Workflow for Patch-Clamp Electrophysiology Experiment.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound exerts its primary pharmacological effects through the modulation of GABA-A receptors and the activation of TRPM8 channels by its menthol moiety. These actions provide a clear molecular basis for its observed anxiolytic and sedative properties.

For future research, it is recommended to:

-

Conduct direct in vitro studies on this compound to obtain specific quantitative data, such as IC50 and Ki values, for its interaction with GABA-A receptors and TRPM8 channels.

-

Investigate the effects of this compound on a wider range of ion channels and receptors to identify potential secondary targets.

-

Utilize more complex in vitro models, such as neuronal co-cultures or brain slice preparations, to study the effects of this compound in a more physiologically relevant context.

This technical guide provides a solid foundation for understanding the in vitro pharmacology of this compound and serves as a valuable resource for guiding future research and development efforts in this area.

References

- 1. Validol (this compound) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 16409-46-4 [smolecule.com]

- 4. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Menthol-Induced Ca2+ Release from Presynaptic Ca2+ Stores Potentiates Sensory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 13. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch clamp combined with voltage/concentration clamp to determine the kinetics and voltage dependency of N-methyl-D-aspartate (NMDA) receptor open channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calcium Imaging Techniques In Vitro to Explore the Role of Dendrites in Signaling Physiological Action Potential Patterns | Springer Nature Experiments [experiments.springernature.com]

Menthyl Isovalerate Derivatives: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate, the ester of menthol (B31143) and isovaleric acid, is a versatile compound with significant applications across the pharmaceutical, food, and cosmetic industries.[1][2][3] Also known as validolum, it is a colorless, oily liquid with a characteristic menthol aroma.[1][2] Its dual functionality as a flavoring agent and a compound with notable biological activities, particularly anxiolytic effects, makes it a subject of considerable interest in research and development.[1][4] This technical guide provides an in-depth overview of the synthesis, properties, and biological activities of this compound and its derivatives, offering valuable insights for professionals in drug discovery and chemical synthesis.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound is through the esterification of menthol with isovaleric acid.[1] Various methods have been developed to optimize this reaction, focusing on improving yield, reducing reaction times, and employing more environmentally friendly conditions.

Synthesis Methods

1. Conventional Esterification: This traditional method involves heating a mixture of L-menthol and isovaleric acid in the presence of an acid catalyst.[1][5] Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][5] The reaction is typically carried out at temperatures between 100-110°C for up to 48 hours, with yields around 75%.[1] A variation of this method uses a mixture of sodium hydrogen sulfate (B86663) and hydrogen chloride, generated in situ from sulfuric acid and sodium chloride, with the reaction proceeding at 80°C for 20 hours.[6] Another approach utilizes p-toluenesulfonic acid as the catalyst at 105-125°C, allowing for the simultaneous distillation of water as an azeotropic mixture with isovaleric acid.[6]

2. Microwave-Assisted Synthesis: To accelerate the esterification process, microwave irradiation has been successfully employed.[1][7] This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating.[1][7] Optimal conditions for microwave-assisted synthesis using concentrated H₂SO₄ as a catalyst were found to be an irradiation power of 560 W for 2 minutes, resulting in a 59% yield.[7] When p-toluenesulfonic acid was used as the catalyst, an 89% yield was achieved with a microwave power of 560 W for 12 minutes.[7]

3. Hydromenthoxycarbonylation: This method involves the reaction of isobutylene (B52900) with carbon monoxide and L-menthol in the presence of a palladium-based catalyst system.[1][8] One such system, Pd(PPh₃)₄-TsOH, at 100°C and 2.0 MPa of CO pressure for 4 hours, yields L-menthyl isovalerate at 94.9% based on converted L-menthol.[1] An improved catalyst system of Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H in p-xylene (B151628) at 90-100°C and 9-30 atm of synthesis gas pressure can achieve yields up to 99.7% in just 3.5 hours.[1][9]

Comparison of Synthesis Methods

| Method | Catalyst System | Temperature (°C) | Pressure | Time | Yield (%) | Reference |

| Conventional Esterification | H₂SO₄ or HCl | 100 - 110 | Atmospheric | Up to 48 h | ~75 | [1] |

| Conventional Esterification | p-toluenesulfonic acid | 105 - 125 | Atmospheric | Not specified | High quality | [6] |

| Microwave-Assisted | H₂SO₄ | Not specified | Not specified | 2 min | 59 | [7] |

| Microwave-Assisted | p-toluenesulfonic acid | Not specified | Not specified | 12 min | 89 | [7] |

| Hydromenthoxycarbonylation | Pd(PPh₃)₄-TsOH | 100 | 2.0 MPa CO | 4 h | 94.9* | [1] |

| Hydromenthoxycarbonylation | Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H | 90 - 100 | 9 - 30 atm | 3.5 h | 99.7 | [1] |

| Based on converted L-menthol. |

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the microwave-assisted esterification of isovaleric acid with L-menthol.[7]

Materials:

-

Isovaleric acid

-

L-menthol

-

p-toluenesulfonic acid (catalyst)

-

Microwave reactor

-

Round bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

Procedure:

-

In a round bottom flask, combine L-menthol and isovaleric acid in a 1:1.2 molar ratio.

-

Add p-toluenesulfonic acid as a catalyst, with a molar ratio of reactants to catalyst of 1:1.2:8.51×10⁻⁵.

-

Place the flask in a microwave reactor equipped with a magnetic stirrer.

-

Irradiate the mixture at a power of 560 W for 12 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-menthyl isovalerate.

-

Purify the product by vacuum distillation if necessary.

Chemical and Physical Properties

This compound is a transparent, colorless, oily liquid with a characteristic menthol smell.[1][2] It is practically insoluble in water but soluble in ethanol.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₂ | [1] |

| Molecular Weight | 240.38 g/mol | [1] |

| Boiling Point | 260 - 262 °C at 1,000 hPa | [10] |

| Flash Point | 110 °C | [1][11] |

| Density | 0.909 g/cm³ | [12] |

| Refractive Index (n_D_²⁰) | 1.4480 | [1] |

| Solubility | Insoluble in water; soluble in ethanol | [1] |

As an ester, this compound can undergo hydrolysis in the presence of water, typically catalyzed by an acid or base, to yield menthol and isovaleric acid.[1]

Biological Activities and Pharmacological Properties

This compound and its derivatives exhibit a range of biological activities, with their anxiolytic properties being the most well-documented.[1][4]

Anxiolytic Effects

This compound is a key component of Validol, an over-the-counter medication used for anxiety relief in several countries.[1][2] Its calming effect is attributed to its action on the central nervous system.[4]

Mechanism of Action: The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic system.[1] It is suggested to potentiate the activity of GABA_A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[1] This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as a calming and anxiolytic effect.[1]

Other Pharmacological Effects

Derivatives of menthol, including esters like this compound, are being explored for a variety of other pharmacological applications.[13] These include:

-

Analgesic and Anti-inflammatory Effects: Menthol and its derivatives are known for their pain-relieving and anti-inflammatory properties.[13]

-

Antimicrobial Activity: Some studies have shown that this compound exhibits moderate growth inhibition against bacteria such as Staphylococcus aureus and Escherichia coli at higher concentrations.[1] The lipophilic nature of the ester is thought to disrupt microbial cell membranes.[1]

-

Drug Permeation Enhancement: Menthol and its derivatives can be used as penetration enhancers for transdermal drug delivery.[13]

Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its chemical structure. The esterification of menthol with isovaleric acid is a key modification that influences its pharmacological profile.[13] The menthol moiety is crucial for the cooling sensation and interaction with certain receptors, while the isovaleric acid portion contributes to the overall lipophilicity and may influence its interaction with biological targets.[1][14] Further research into the SAR of menthyl esters can provide a basis for designing novel derivatives with enhanced therapeutic properties.[14][15]

Analytical and Characterization Methods

A variety of analytical techniques are employed to ensure the purity, identity, and quality of this compound and its derivatives.[15]

| Analytical Technique | Application |

| Gas Chromatography (GC) | Separation and quantification of this compound, residual menthol, and isovaleric acid.[15] |

| High-Performance Liquid Chromatography (HPLC) | Chiral HPLC is used for the separation and quantification of enantiomers.[1] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used for structural verification and confirmation of the ester bond formation.[1][15] |

| Infrared (IR) Spectroscopy | To identify functional groups and confirm the ester linkage. |

| Mass Spectrometry (MS) | Coupled with GC (GC-MS) for identification and structural elucidation of components.[8] |

| Polarimetry | To measure the optical activity and determine the enantiomeric purity.[1] |

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the quantitative analysis of this compound.[15]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: Polyethylene glycol diacrylate (PEGA) stationary phase.

-

Carrier Gas: Helium or Nitrogen.

-

Flow Rate: 30–60 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature: 120–140°C.

-

Detector Temperature: 280°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound and menthol in a suitable solvent (e.g., ethanol) at known concentrations.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the linear range of the standards.

-

Injection: Inject a fixed volume (e.g., 1 µL) of the standard and sample solutions into the GC.

-

Analysis: Record the chromatograms and determine the retention times and peak areas for this compound and any other components of interest.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the sample. Internal normalization or an internal standard can be used for more accurate quantification.[15]

Conclusion

This compound and its derivatives are compounds of significant scientific and commercial interest. Advances in synthesis, particularly through microwave-assisted and advanced catalytic methods, have enabled more efficient and high-yield production. The well-documented anxiolytic properties, mediated through the GABAergic system, underscore its therapeutic potential. A thorough understanding of its synthesis, physicochemical properties, and biological activities, as outlined in this guide, is crucial for researchers and professionals in drug development. Future research should continue to explore the structure-activity relationships of novel derivatives to develop compounds with enhanced efficacy and a broader range of therapeutic applications, including antimicrobial and analgesic uses.

References

- 1. Buy this compound | 16409-46-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. RU2153488C1 - Method of preparing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RU2036897C1 - Method of synthesis of menthyl valerate - Google Patents [patents.google.com]

- 10. chemos.de [chemos.de]

- 11. This compound, 16409-46-4 [thegoodscentscompany.com]

- 12. This compound | CAS#:16409-46-4 | Chemsrc [chemsrc.com]

- 13. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relationship between structural properties and biological activity of (-)-menthol and some menthyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validol (this compound) [benchchem.com]

The Pharmacokinetic and Metabolic Journey of Menthyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, the menthyl ester of isovaleric acid, is a compound with a history of use in pharmaceutical preparations, notably as a sedative and anxiolytic. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing its therapeutic applications and ensuring its safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of direct pharmacokinetic data for the parent compound, this guide synthesizes information on its constituent molecules, menthol (B31143) and isovaleric acid, to project a likely metabolic fate. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as Validolum, is recognized for its characteristic menthol aroma and has been utilized in various formulations for its calming effects.[1] Chemically, it is an ester formed from menthol and isovaleric acid.[2] Its primary use in some regions has been in the form of sublingual tablets for conditions like neurosis and hysteria.[1] The therapeutic effect is reported to be rapid, occurring within approximately 5 minutes of sublingual administration, suggesting swift absorption through the oral mucosa.[3]

This guide delves into the scientific understanding of what happens to this compound once it enters the body, a critical aspect for any therapeutically active compound.

Pharmacokinetics